Cas no 1058394-26-5 (N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide)
![N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide structure](https://ja.kuujia.com/scimg/cas/1058394-26-5x500.png)
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide
- F5222-0035
- N-[(1-thiophen-2-ylcyclopentyl)methyl]-4-(trifluoromethyl)benzamide
- 1058394-26-5
- N-((1-(thiophen-2-yl)cyclopentyl)methyl)-4-(trifluoromethyl)benzamide
- AKOS024500704
-
- インチ: 1S/C18H18F3NOS/c19-18(20,21)14-7-5-13(6-8-14)16(23)22-12-17(9-1-2-10-17)15-4-3-11-24-15/h3-8,11H,1-2,9-10,12H2,(H,22,23)
- InChIKey: ZRZSPFJSZSEDFD-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C1(CNC(C2C=CC(C(F)(F)F)=CC=2)=O)CCCC1
計算された属性
- せいみつぶんしりょう: 353.10611986g/mol
- どういたいしつりょう: 353.10611986g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 57.3Ų
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5222-0035-5μmol |
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide |
1058394-26-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5222-0035-20mg |
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide |
1058394-26-5 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5222-0035-2μmol |
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide |
1058394-26-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5222-0035-10μmol |
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide |
1058394-26-5 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5222-0035-3mg |
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide |
1058394-26-5 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5222-0035-40mg |
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide |
1058394-26-5 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5222-0035-4mg |
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide |
1058394-26-5 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5222-0035-30mg |
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide |
1058394-26-5 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5222-0035-50mg |
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide |
1058394-26-5 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5222-0035-2mg |
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide |
1058394-26-5 | 2mg |
$59.0 | 2023-09-10 |
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamideに関する追加情報
Professional Introduction to N-{[1-(thiophen-2-yl)cyclopentyl)methyl}-4-(trifluoromethyl)benzamide (CAS No. 1058394-26-5)
N-{[1-(thiophen-2-yl)cyclopentyl)methyl]-4-(trifluoromethyl)benzamide} is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1058394-26-5, represents a convergence of heterocyclic chemistry and medicinal innovation, embodying the cutting-edge advancements in drug design and development.
The molecular structure of N-{[1-(thiophen-2-yl)cyclopentyl)methyl]-4-(trifluoromethyl)benzamide incorporates several key pharmacophoric elements that are highly relevant to contemporary research in medicinal chemistry. The presence of a thiophene ring at the 1-position of the cyclopentyl moiety introduces a sulfur-containing heterocycle, which is well-documented for its role in modulating various biological pathways. Thiophene derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and antitumor properties, making this compound a promising candidate for further exploration.
Furthermore, the benzamide moiety at the 4-position of the molecule, substituted with a trifluoromethyl group, enhances the lipophilicity and metabolic stability of the compound. The trifluoromethyl group is a common pharmacophore in drug development due to its ability to improve binding affinity and resistance to metabolic degradation. This structural feature is particularly relevant in the context of modern drug design, where optimizing pharmacokinetic properties is crucial for achieving therapeutic efficacy.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the synergistic effects of multiple pharmacophoric units. N-{[1-(thiophen-2-yl)cyclopentyl)methyl]-4-(trifluoromethyl)benzamide exemplifies this trend by integrating both heterocyclic and aromatic systems into a single molecular framework. Such integrations often lead to compounds with enhanced biological activity and reduced side effects, aligning with the growing demand for more targeted and effective treatments.
The cyclopentyl group in this compound also contributes to its overall complexity and potential biological relevance. Cycloalkyl moieties are known to influence both the solubility and binding interactions of molecules, making them valuable components in drug design. The specific arrangement of atoms within the cyclopentyl ring can modulate electronic properties and steric hindrance, thereby affecting how the compound interacts with biological targets.
Recent studies have highlighted the importance of understanding the three-dimensional structure of molecules in predicting their biological activity. Computational modeling and molecular dynamics simulations have become indispensable tools in modern drug discovery, allowing researchers to visualize and analyze how compounds interact with their targets at an atomic level. N-{[1-(thiophen-2-yl)cyclopentyl)methyl]-4-(trifluoromethyl)benzamide serves as an excellent candidate for such studies due to its intricate structure and diverse functional groups.
The potential applications of this compound extend across various therapeutic areas, including oncology, neurology, and inflammatory diseases. The combination of a thiophene ring, a benzamide moiety, and a trifluoromethyl group suggests that it may exhibit multiple modes of action simultaneously. This polypharmacological approach is increasingly recognized as a viable strategy for developing more effective treatments that address complex disease mechanisms.
In conclusion, N-{[1-(thiophen-2-yl)cyclopentyl)methyl]-4-(trifluoromethyl)benzamide (CAS No. 1058394-26-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a compelling subject for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.
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